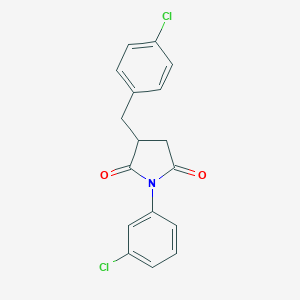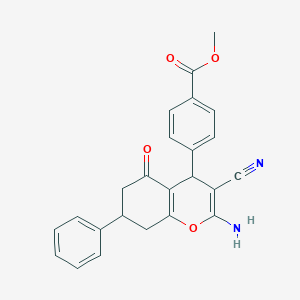![molecular formula C16H20N4O6 B431237 4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B431237.png)
4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol is a complex organic compound characterized by its unique tricyclic structure and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6,6-Dimethyl-5,7-dinitro-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
4-(6,6
Properties
Molecular Formula |
C16H20N4O6 |
|---|---|
Molecular Weight |
364.35g/mol |
IUPAC Name |
4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C16H20N4O6/c1-14(2)15(19(23)24)6-17-8-16(14,20(25)26)9-18(7-15)13(17)10-3-4-11(21)12(22)5-10/h3-5,13,21-22H,6-9H2,1-2H3 |
InChI Key |
XKYPKXHJVACFCA-UHFFFAOYSA-N |
SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC(=C(C=C4)O)O)[N+](=O)[O-])[N+](=O)[O-])C |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC(=C(C=C4)O)O)[N+](=O)[O-])[N+](=O)[O-])C |
solubility |
3.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid](/img/structure/B431156.png)
![1-METHYL-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE](/img/structure/B431157.png)
![1-isobutylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B431158.png)
![1-(3-Ethoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B431163.png)
![Butyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B431167.png)
![2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B431169.png)
![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)
![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)
![1-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)-2-[(4-PHENYL-2-QUINAZOLINYL)SULFANYL]-1-ETHANONE](/img/structure/B431172.png)
![6-[4-(TERT-BUTYL)PHENYL]-6,12-DIHYDRO-7H-INDENO[2,1-C][1,5]BENZOTHIAZEPIN-7-ONE](/img/structure/B431173.png)
![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)
![ethyl 2-amino-3-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}propanoate](/img/structure/B431175.png)

